molecular formula C10H13NO3 B13545267 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B13545267
M. Wt: 195.21 g/mol
InChI Key: KERKOVPGDKGHDC-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a methylpropanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine derivatives.

    Alkylation: The 6-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropanoic acid moiety.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.

    Purification: The product is purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

    Oxidation: 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.

    Reduction: 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.

    Substitution: 3-(6-Halopyridin-2-yl)-2-methylpropanoic acid.

Scientific Research Applications

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: A compound with a similar pyridine ring structure but different functional groups.

    6-Methoxypyridine-2-boronic acid: Another pyridine derivative with a boronic acid moiety.

Uniqueness

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)6-8-4-3-5-9(11-8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

KERKOVPGDKGHDC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=CC=C1)OC)C(=O)O

Origin of Product

United States

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